6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic compound belonging to the class of triazolopyridazines This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a triazolopyridazine core
Properties
IUPAC Name |
6-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O/c20-19(21,22)15-8-4-5-13(11-15)12-25-18(27)26-17(24-25)10-9-16(23-26)14-6-2-1-3-7-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXFPXQPNOAMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced via a nucleophilic substitution reaction, typically using 3-(trifluoromethyl)benzyl bromide as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Structural Overview
The compound features a triazolopyridazine core with a phenyl group and a trifluoromethylbenzyl substituent. Its molecular formula is , and it possesses notable chemical reactivity due to the presence of multiple functional groups.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Triazolopyridazine Core : Cyclization of appropriate precursors.
- Introduction of the Phenyl Group : Substitution using phenyl halides.
- Attachment of the Trifluoromethylbenzyl Group : Nucleophilic substitution with 3-(trifluoromethyl)benzyl bromide.
Chemistry
6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one serves as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as oxidation and reduction, making it useful for creating more complex molecules.
Biology
Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of triazolopyridazine compounds against bacterial strains. The results indicated that certain modifications to the structure enhanced activity against resistant strains, highlighting the compound's potential for developing new antibiotics.
Medicine
There is ongoing research into its therapeutic applications, particularly in targeting specific enzymes and receptors involved in disease pathways. The compound's unique structure may allow it to interact selectively with biological targets.
Case Study: Cancer Therapeutics
In vitro studies demonstrated that derivatives of this compound induced apoptosis in cancer cell lines through specific signaling pathways. This suggests a promising avenue for developing anticancer drugs.
Industry
The compound is utilized in the development of new materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility makes it valuable in industrial applications where complex organic compounds are required.
Mechanism of Action
The mechanism of action of 6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound shares a similar triazolopyridazine core and trifluoromethylphenyl group but differs in the presence of a cyclohexyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar triazole ring system but differ in the attached pyrimidine ring.
Uniqueness
6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic compound within the triazolopyridazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of diverse functional groups such as phenyl and trifluoromethyl enhances its interaction with biological targets, making it a candidate for further investigation.
Chemical Structure
The IUPAC name of the compound is 6-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one. Its molecular formula is , and it features a triazolopyridazine core which is significant for its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Anticancer Properties : Preliminary studies suggest that triazolopyridazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of microbial pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
Anticancer Activity
A study focusing on related triazolopyridazine compounds demonstrated significant antiproliferative effects. For instance, derivatives with similar structural motifs showed IC50 values in the nanomolar range against HeLa and A549 cancer cell lines. The most potent compound from this series displayed an IC50 of approximately 0.45 µM as an inhibitor of tubulin polymerization, indicating strong potential for cancer treatment applications .
The mechanism by which these compounds exert their effects is believed to involve:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
- Induction of Apoptosis : Triggering intrinsic apoptotic pathways evidenced by mitochondrial depolarization and caspase activation .
Antimicrobial Studies
Research has also explored the antimicrobial properties of similar triazolopyridazine derivatives. Compounds have been tested against various bacterial strains, showing promising results that warrant further exploration into their potential as antimicrobial agents.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for preparing triazolopyridazine derivatives like 6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one?
The synthesis of triazolopyridazine derivatives typically involves cyclocondensation or multi-step functionalization. For example, the 3-(trifluoromethyl)benzyl group can be introduced via nucleophilic substitution or coupling reactions. A common approach includes:
- Stepwise formation of the triazole ring using purified reagents and solvents (e.g., chloroazines or thiols as precursors) .
- Purification via recrystallization (e.g., using ethyl acetate/light petroleum ether mixtures) to isolate the final product .
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- 1H NMR : Signals for aromatic protons (δ 7.0–8.0 ppm) and trifluoromethyl groups (as singlets or multiplets) are critical for structural confirmation. For example, δ 12.73 ppm may indicate NH protons in DMSO-d6 .
- IR Spectroscopy : Absorption bands in the range 3240–2995 cm⁻¹ correspond to C-H stretching in aromatic/heteroaromatic systems .
- Mass Spectrometry : ESI-MS can confirm molecular weight, with observed peaks matching calculated [M+H]+ or [M+Na]+ adducts .
Q. What safety protocols should be followed when handling triazolopyridazine derivatives in the laboratory?
Essential precautions include:
- Using personal protective equipment (PPE): Chemical safety goggles, nitrile gloves, and flame-retardant lab coats .
- Ensuring proper ventilation and access to eyewash stations/safety showers .
- Storing the compound in tightly sealed containers in dry, well-ventilated areas to prevent electrostatic discharge .
Advanced Questions
Q. How can X-ray crystallography resolve structural ambiguities in triazolopyridazine derivatives?
Single-crystal X-ray diffraction provides precise bond lengths and angles, clarifying regiochemistry and conformation. For example:
Q. What strategies address low yields in the cyclocondensation step during synthesis?
Yield optimization may involve:
- Reagent stoichiometry : Adjusting molar ratios of precursors (e.g., thiols or pyrazole derivatives) to favor product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) can enhance reaction efficiency .
- Temperature control : Elevated temperatures (80–100°C) may accelerate cyclization but require monitoring for side reactions .
Q. How to design a structure-activity relationship (SAR) study for triazolopyridazine derivatives targeting kinase inhibition?
Methodological considerations include:
- Scaffold diversification : Modifying substituents (e.g., phenyl, pyrazole, or trifluoromethyl groups) to assess steric/electronic effects on binding .
- In vitro assays : Using fluorescence polarization or enzymatic assays to measure IC50 values against target kinases (e.g., BRD4) .
- Cellular potency correlation : Validating SAR findings with cell-based models (e.g., c-Myc downregulation in cancer lines) .
Q. How to resolve contradictions between experimental and computational spectroscopic data?
Discrepancies (e.g., NMR chemical shifts) can arise from solvent effects or dynamic processes. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
